molecular formula C19H23N3O4S B2597051 N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 2034572-49-9

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2597051
CAS No.: 2034572-49-9
M. Wt: 389.47
InChI Key: OJIGCHZJTZLDOE-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxalamide linkage can produce diamine derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, modulating their activity. The oxalamide linkage can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-3-yl)-2-morpholinoethyl)-N2-(3-methoxyphenyl)oxalamide
  • N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(4-methoxyphenyl)oxalamide
  • N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methylphenyl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of both a furan ring and a thiomorpholine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-25-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-26-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIGCHZJTZLDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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